sodium 4-[benzyl(phenylsulfonyl)amino]benzoate
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Overview
Description
Sodium 4-[benzyl(phenylsulfonyl)amino]benzoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyl group, a phenylsulfonyl group, and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-[benzyl(phenylsulfonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with benzyl chloride and phenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or water, to ensure complete reaction and high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-[benzyl(phenylsulfonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl and phenylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Sodium 4-[benzyl(phenylsulfonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 4-[benzyl(phenylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The benzyl and phenylsulfonyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Sodium 4-[benzyl(phenylsulfonyl)amino]acetate: Similar structure but with an acetate group instead of a benzoate group.
Sodium 4-[benzyl(phenylsulfonyl)amino]propanoate: Similar structure but with a propanoate group instead of a benzoate group.
Sodium 4-[benzyl(phenylsulfonyl)amino]butanoate: Similar structure but with a butanoate group instead of a benzoate group.
Uniqueness: Sodium 4-[benzyl(phenylsulfonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoate moiety, in particular, may influence the compound’s solubility, reactivity, and overall biological activity compared to its analogs.
Properties
IUPAC Name |
sodium;4-[benzenesulfonyl(benzyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S.Na/c22-20(23)17-11-13-18(14-12-17)21(15-16-7-3-1-4-8-16)26(24,25)19-9-5-2-6-10-19;/h1-14H,15H2,(H,22,23);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOXCKFECVEBOQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)[O-])S(=O)(=O)C3=CC=CC=C3.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16NNaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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